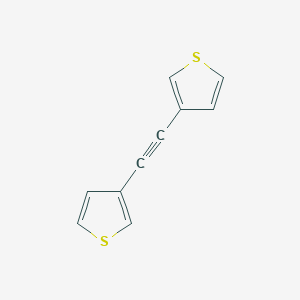

Thiophene, 3,3'-(1,2-ethynediyl)bis-

Description

Retrosynthetic Analysis of the 1,2-Ethynediyl Bridge

Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For 3,3'-(1,2-ethynediyl)bisthiophene, the most logical disconnections are the two C(sp²)-C(sp) bonds linking the thiophene (B33073) rings to the acetylenic carbons.

This disconnection strategy leads to two primary synthetic pathways:

Pathway A (Dimerization): This involves the dimerization of a single C4-synthon, specifically a 3-thienylacetylene derivative. This points towards oxidative coupling reactions like the Glaser coupling.

Pathway B (Stepwise Coupling): This approach involves coupling two different C4-synthons. For a symmetrical product, this typically involves reacting two equivalents of a 3-halothiophene with an acetylene (B1199291) source or one equivalent of a 3-ethynylthiophene (B1335982) with one equivalent of a 3-halothiophene. This retrosynthetic pathway strongly suggests the use of palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. nih.gov

Cross-Coupling Strategies for Thiophene-Ethynylene Bond Formation

The formation of the thiophene-ethynylene bond is most effectively achieved through transition metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance under relatively mild conditions. wikipedia.org

The Sonogashira reaction is the most prominent and widely used method for synthesizing diarylacetylenes like 3,3'-(1,2-ethynediyl)bisthiophene. wikipedia.org It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The synthesis of the target compound can be achieved by the coupling of two equivalents of a 3-halothiophene (e.g., 3-iodothiophene (B1329286) or 3-bromothiophene) with acetylene gas or a protected acetylene equivalent. nih.govorganic-chemistry.org Alternatively, a self-coupling of 3-ethynylthiophene can be performed under Sonogashira-like conditions.

The efficiency of the Sonogashira coupling is highly dependent on the catalytic system.

Palladium Catalysts: A variety of palladium sources can be used. Common choices include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂, which are generally effective but may require higher catalyst loadings. libretexts.org In situ generation of the active Pd(0) species from more stable Pd(II) precursors like Pd(OAc)₂ or [Pd(PPh₃)₂Cl₂] is common. wikipedia.org More advanced catalytic systems utilize highly active palladium(II) β-oxoiminatophosphane complexes, which can facilitate the reaction at room temperature with extremely low catalyst loadings. organic-chemistry.org

Copper Co-catalyst: Copper(I) salts, typically copper(I) iodide (CuI), are used as a co-catalyst to increase the reaction rate, allowing the reaction to proceed under milder conditions, often at room temperature. wikipedia.orglibretexts.org The copper(I) ion reacts with the terminal alkyne to form a copper(I) acetylide, which is a key intermediate in the catalytic cycle. youtube.com However, the presence of copper can promote the undesirable oxidative homocoupling of the terminal alkyne (Glaser coupling), leading to byproducts. wikipedia.orgwashington.edu To mitigate this, copper-free Sonogashira protocols have been developed, although they may require different ligands or reaction conditions to achieve comparable efficiency. wikipedia.orgorganic-chemistry.org

| Catalyst Component | Common Examples | Role in Reaction | Key Considerations |

| Palladium (Pd) Catalyst | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Primary catalyst for C-C bond formation | Choice affects reactivity and catalyst loading. wikipedia.orglibretexts.org |

| Copper (Cu) Co-catalyst | CuI, CuBr | Increases reaction rate, forms copper acetylide | Can cause undesired homocoupling (Glaser byproducts). wikipedia.orgwashington.edu |

The choice of ligands and reaction conditions is critical for optimizing yield and minimizing side reactions.

Ligands: Phosphine (B1218219) ligands are standard in Sonogashira couplings. While triphenylphosphine (B44618) (PPh₃) is common, the use of bidentate phosphines (e.g., dppe, dppp, dppf) or bulky, electron-rich ligands can enhance catalytic activity, especially for less reactive aryl chlorides. wikipedia.orglibretexts.org N-Heterocyclic carbenes (NHCs) have also emerged as highly effective alternatives to phosphine ligands. libretexts.org For thiophene substrates, ligand selection can be crucial for controlling regioselectivity, for instance, in directing alkynylation to the C2 or C5 position in substituted thiophenes. nih.gov

Base and Solvent: An amine base, such as triethylamine, diethylamine, or piperidine, is essential to neutralize the hydrogen halide byproduct and often serves as the solvent. wikipedia.org Piperidine has been identified as an optimal base in some highly efficient systems. organic-chemistry.org Other solvents like DMF or ethers can also be used. wikipedia.org The reaction is typically run under mild, anaerobic conditions to prevent both the degradation of the catalyst and the oxidative Glaser coupling. organic-chemistry.org

| Parameter | Common Choices | Purpose | Research Findings |

| Ligands | PPh₃, dppf, SPhos, NHCs | Stabilize Pd center, influence reactivity | Bulky, electron-rich ligands and NHCs improve efficiency. libretexts.org |

| Base | Triethylamine (TEA), Piperidine, Diisopropylamine (DIPA) | Neutralize HX byproduct, deprotonate alkyne | Piperidine found to be highly effective in some systems. organic-chemistry.org |

| Solvent | Amine base, THF, DMF | Dissolve reactants and catalysts | Amine bases often double as the solvent. wikipedia.org |

| Temperature | Room Temperature to 80 °C | Control reaction rate | Milder conditions are possible with active catalysts. libretexts.orgorganic-chemistry.org |

For the synthesis of 3,3'-(1,2-ethynediyl)bisthiophene, the concept of stereochemical control is not directly applicable to the formation of the linear ethynediyl bridge. The critical factor is regiochemical control : ensuring the C-C bond forms exclusively at the C3 position of both thiophene rings. This is achieved by using precursors that are unambiguously functionalized at the 3-position, such as 3-bromothiophene (B43185) or 3-iodothiophene. Once formed, the molecule exhibits rotational freedom around the C(thiophene)-C(alkyne) single bonds. Crystallographic studies on the related bis(2-thienyl)acetylene show that the thiophene rings are often rotationally disordered in the solid state. nih.govresearchgate.net While Sonogashira coupling preserves the configuration of vinyl halides, its primary role in this specific synthesis is ensuring the correct connectivity (regiochemistry) rather than establishing a fixed stereochemistry. libretexts.org

While Sonogashira coupling is dominant, other classical acetylenic coupling reactions can also be considered for the synthesis of symmetrical diarylacetylenes.

Glaser Coupling: The Glaser coupling is the oxidative homocoupling of a terminal alkyne using a stoichiometric amount of a copper(I) salt (e.g., CuCl) and an oxidant like oxygen or air. organic-chemistry.orgmdpi.com The Hay coupling is a catalytic variant that uses a TMEDA complex of copper(I) chloride. wikipedia.org To synthesize 3,3'-(1,2-ethynediyl)bisthiophene using this method, the required precursor would be 3-ethynylthiophene. The reaction would proceed by dimerizing two molecules of this precursor to form the symmetrical diyne product. rsc.org While straightforward for symmetrical products, this reaction is often an undesirable side process in copper-catalyzed Sonogashira reactions. washington.edu

Cadiot-Chodkiewicz Coupling: The Cadiot-Chodkiewicz coupling reaction involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. wikipedia.orgalfa-chemistry.com Its main advantage is the selective formation of unsymmetrical diynes, which minimizes the homocoupling byproducts common in Glaser-type reactions. wikipedia.orgnih.gov For the synthesis of the symmetrical 3,3'-(1,2-ethynediyl)bisthiophene, this method is less direct than Glaser or Sonogashira coupling. It would require the reaction of 3-ethynylthiophene with 3-(bromoethynyl)thiophene. rsc.org

Structure

3D Structure

Properties

CAS No. |

197957-65-6 |

|---|---|

Molecular Formula |

C10H6S2 |

Molecular Weight |

190.3 g/mol |

IUPAC Name |

3-(2-thiophen-3-ylethynyl)thiophene |

InChI |

InChI=1S/C10H6S2/c1(9-3-5-11-7-9)2-10-4-6-12-8-10/h3-8H |

InChI Key |

HHQGKRAXRSELOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1C#CC2=CSC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 1,2 Ethynediyl Bisthiophene and Its Precursors

Synthesis of Functionalized Thiophene (B33073) Building Blocks

The construction of 3,3'-(1,2-ethynediyl)bisthiophene necessitates the availability of appropriately functionalized 3-substituted thiophenes. These precursors are typically 3-halothiophenes, which serve as electrophilic partners in cross-coupling reactions, and 3-ethynylthiophene (B1335982), which acts as the nucleophilic component or the substrate for homocoupling.

Introducing a halogen atom at the 3-position of the thiophene ring is a critical first step in many synthetic sequences. Thiophene is highly reactive towards electrophilic substitution, often leading to mixtures of products if conditions are not carefully controlled. nih.govwikipedia.org Halogenation is significantly faster for thiophene than for benzene. iust.ac.ir

Direct halogenation of thiophene with reagents like bromine can yield 2-bromothiophene (B119243) or 2,5-dibromothiophene (B18171) under various conditions. iust.ac.ir Achieving selective 3-monosubstitution often requires more sophisticated strategies. One common approach involves the metalation of the thiophene ring followed by quenching with a halogen source. For instance, the reaction of 3-bromothiophene (B43185) with butyllithium (B86547) can lead to halogen-metal exchange, which must be carefully controlled to prevent rearrangement. tandfonline.com

A different strategy involves the electrophilic cyclization of suitably designed acyclic precursors. For example, sulfur-containing enyne substrates can undergo copper-promoted cyclization with reagents like copper(II) chloride or copper(II) bromide to yield 3-halothiophenes. nih.gov A particularly "green" method utilizes sodium halides as the halogen source in a copper-sulfate-mediated reaction in ethanol, avoiding harsher reagents. nih.gov

Table 1: Selected Halogenation Methods for Thiophene Derivatives

| Method | Reagents & Conditions | Target Position | Key Features | Reference |

|---|---|---|---|---|

| Direct Bromination | Br2, 48% HBr, -25 to 5 °C | 2-position | Requires careful temperature control for mono-bromination. | iust.ac.ir |

| Halogen-Metal Exchange | 3-Bromothiophene, butyllithium, then electrophile | 3-position | Selective functionalization at the 3-position, but requires low temperatures and control to prevent isomerization. | tandfonline.com |

| Electrophilic Halocyclization | (Z)-1-en-3-ynyl(butyl)sulfanes, CuX2 (X=Cl, Br) | 3-position | Copper-promoted 5-endo-dig cyclization to form 3-halothiophenes. | nih.gov |

| Green Halocyclization | Alkyne precursors, NaX (X=Cl, Br, I), CuSO4·5H2O, EtOH, rt | 3-position | Utilizes inexpensive and less hazardous sodium halides as the halogen source. | nih.gov |

The introduction of a terminal alkyne group onto the thiophene ring, specifically at the 3-position, creates the crucial 3-ethynylthiophene precursor. chemicalbook.comsigmaaldrich.com The most established and widely used method for this transformation is the Sonogashira cross-coupling reaction. wikipedia.org This reaction typically involves the palladium- and copper-cocatalyzed coupling of a 3-halothiophene (e.g., 3-bromothiophene or 3-iodothiophene) with a protected terminal alkyne, such as trimethylsilylacetylene (B32187) (TMSA). The trimethylsilyl (B98337) protecting group is then removed under basic conditions to afford the free terminal alkyne. wikipedia.orgspbu.ru

More recently, direct C-H alkynylation methods have emerged as a more atom-economical alternative. cas.cn These reactions circumvent the need for pre-halogenating the thiophene ring. One such protocol employs a palladium catalyst with a silver salt as an oxidant to directly couple thiophenes with terminal alkynes, suppressing the undesired homocoupling of the alkyne partner. cas.cn

Table 2: Methods for the Synthesis of 3-Ethynylthiophene

| Method | Substrates | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | 3-Halothiophene, Trimethylsilylacetylene | Pd/Cu catalyst, base | A reliable, two-step route (coupling then deprotection) widely used for complex molecule synthesis. | wikipedia.orgspbu.ru |

| Direct C-H Alkynylation | Thiophene, Terminal Alkyne | Palladium salt (catalyst), Silver salt (oxidant) | Avoids the pre-functionalization (halogenation) step, offering a more efficient and concise route. | cas.cn |

Purification and Isolation Techniques for Advanced Organic Synthesis

The purity of the thiophene building blocks and the final 3,3'-(1,2-ethynediyl)bisthiophene product is critical for their application in electronic devices, as impurities can significantly degrade performance. A range of purification techniques are employed, from standard laboratory methods to more specialized procedures for achieving high-purity materials. justia.com

Chromatography is a fundamental purification method in organic synthesis used to separate components of a mixture. justia.comgoogle.com Column chromatography, using silica (B1680970) gel or alumina (B75360) as the stationary phase, is routinely used to isolate thiophene derivatives from reaction byproducts. For achieving higher purity, High-Performance Liquid Chromatography (HPLC) can be employed. These methods are essential for removing isomeric impurities, unreacted starting materials, and catalyst residues. google.com

For crystalline solid thiophene derivatives, recrystallization is a powerful and common purification technique. justia.comgoogle.com The process involves dissolving the crude solid material in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution. justia.comtandfonline.com

Sublimation is another effective purification method, particularly well-suited for organic oligomers and small molecules intended for electronics applications. researchgate.net In this process, a solid is heated under vacuum, causing it to transition directly into the gas phase. The gaseous compound then deposits as a pure solid on a cooled surface, leaving non-volatile impurities behind. This technique can yield materials of very high purity. researchgate.net

Table 3: Comparison of Purification Techniques for Thiophene Derivatives

| Technique | Phase of Compound | Principle of Separation | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| Column Chromatography | Liquid or Solid | Differential adsorption on a solid phase | Versatile, widely applicable for many compound types. | Can be solvent- and time-intensive; may not achieve highest purity. | justia.comgoogle.com |

| Recrystallization | Solid | Difference in solubility at different temperatures | Can be highly effective for crystalline solids, potentially scalable. | Compound must be a stable solid; requires finding a suitable solvent system. | justia.comgoogle.com |

| Sublimation | Solid | Difference in vapor pressure | Can produce very high-purity materials, solvent-free. | Only applicable to compounds that can sublime without decomposition. | researchgate.net |

Comparative Analysis of Synthetic Pathways: Efficiency and Scalability Considerations

The synthesis of the target compound, 3,3'-(1,2-ethynediyl)bisthiophene, is typically achieved via the carbon-carbon bond-forming reaction of its precursors. The two principal strategies are the oxidative homocoupling of 3-ethynylthiophene and the cross-coupling of 3-ethynylthiophene with a 3-halothiophene.

Pathway 1: Homocoupling of 3-Ethynylthiophene

This is a direct approach where two molecules of 3-ethynylthiophene are coupled to form the symmetrical diyne product. Several named reactions can accomplish this transformation:

Glaser Coupling: This classic method uses a catalytic amount of a copper(I) salt, a base (traditionally ammonia), and an oxidant like air or oxygen. wikipedia.orgorganic-chemistry.orgrsc.org

Eglinton Reaction: A modification that uses a stoichiometric amount of a copper(II) salt, such as cupric acetate, in a solvent like pyridine. wikipedia.org

Hay Coupling: This variant employs a soluble copper(I)-TMEDA (tetramethylethylenediamine) complex, which improves versatility across different solvents. wikipedia.orgorganic-chemistry.org

Solvent-free conditions for copper-catalyzed homocoupling have also been developed, offering a greener and more efficient process. researchgate.net While conceptually straightforward, these homocoupling reactions can sometimes be plagued by side reactions, and reaction conditions must be optimized to achieve high yields. researchgate.net

Pathway 2: Cross-Coupling Reactions

This strategy involves reacting 3-ethynylthiophene with a 3-halothiophene.

Sonogashira Coupling: This is the most prominent method, utilizing a palladium catalyst and a copper(I) co-catalyst to couple the terminal alkyne with the aryl halide. wikipedia.org This pathway offers excellent control and functional group tolerance but involves a more complex catalytic system and potentially more steps if the starting materials are not readily available.

Efficiency and Scalability Comparison:

Efficiency: Direct C-H activation routes to precursors are the most atom-economical. cas.cn For the final coupling step, modern homocoupling protocols under optimized, solvent-free conditions can be highly efficient, with short reaction times and high yields. researchgate.net The Sonogashira reaction is also highly efficient but requires careful removal of metal catalysts from the final product.

Scalability: Pathways based on readily available starting materials like 3-bromothiophene are often more scalable. The Sonogashira coupling is a robust and well-understood reaction that is frequently scaled up in industrial processes. Homocoupling reactions are also scalable, especially newer protocols that use catalytic amounts of copper and operate under mild or solvent-free conditions. researchgate.net The cost and availability of palladium catalysts for Sonogashira coupling can be a consideration for large-scale synthesis compared to the less expensive copper catalysts used in homocoupling.

Table 4: Synthetic Routes to 3,3'-(1,2-Ethynediyl)bisthiophene

| Pathway | Key Reaction | Reactants | Pros | Cons | Reference |

|---|---|---|---|---|---|

| Homocoupling | Glaser, Hay, or Eglinton Coupling | 3-Ethynylthiophene (2 equiv.) | Atom-economical, uses less expensive copper catalysts, green solvent-free options available. | Can have side reactions; requires synthesis of the alkyne precursor first. | wikipedia.orgresearchgate.netmdpi.com |

| Cross-Coupling | Sonogashira Coupling | 3-Ethynylthiophene + 3-Halothiophene | High yielding, excellent functional group tolerance, very reliable. | Requires more expensive palladium catalyst, potential for metal contamination, more complex starting materials. | wikipedia.org |

Spectroscopic and Structural Elucidation Techniques for 3,3 1,2 Ethynediyl Bisthiophene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 3,3'-(1,2-ethynediyl)bisthiophene. While standard one-dimensional ¹H and ¹³C NMR provide initial information, advanced two-dimensional techniques are crucial for unambiguous assignment of all proton and carbon signals, especially in complex conjugated systems.

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are powerful for establishing connectivity within a molecule.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For 3,3'-(1,2-ethynediyl)bisthiophene, a COSY spectrum would reveal correlations between the protons on the same thiophene (B33073) ring, aiding in their specific assignment.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond C-H correlation). An HSQC spectrum is instrumental in assigning the carbon signals of the thiophene rings by linking them to their corresponding, and often more easily assigned, proton resonances.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). This is particularly valuable for identifying quaternary carbons, such as the ethynyl (B1212043) carbons and the carbons of the thiophene ring to which the acetylene (B1199291) linker is attached, by observing their correlations with the thiophene protons.

| Proton (¹H) | Carbon (¹³C) | COSY Correlations | HSQC Correlation | HMBC Correlations |

| H-2/H-2' | C-2/C-2' | H-4/H-4' | C-2/C-2' | C-3/C-3', C-4/C-4' |

| H-4/H-4' | C-4/C-4' | H-2/H-2', H-5/H-5' | C-4/C-4' | C-2/C-2', C-3/C-3', C-5/C-5' |

| H-5/H-5' | C-5/C-5' | H-4/H-4' | C-5/C-5' | C-3/C-3', C-4/C-4' |

| - | C-3/C-3' | - | - | H-2/H-2', H-4/H-4', H-5/H-5' |

| - | C-ethynyl | - | - | H-2/H-2', H-4/H-4' |

This table represents expected correlations based on the structure of 3,3'-(1,2-ethynediyl)bisthiophene. Actual chemical shifts would be dependent on the solvent and experimental conditions.

Solid-State NMR Applications for Molecular Packing Insights

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of materials in the solid state. For π-conjugated systems like thiophene oligomers, ssNMR can offer insights into how the molecules pack together in a crystalline or amorphous solid. This is crucial as the solid-state packing significantly influences the material's electronic and photophysical properties. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can enhance the signals of low-abundance nuclei like ¹³C, providing information about the local environment of each carbon atom in the solid state. Variations in chemical shifts between the solution and solid-state NMR spectra can indicate the effects of intermolecular interactions, such as π-stacking. nih.govacs.org

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" and can be used to identify functional groups and analyze conformational properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For 3,3'-(1,2-ethynediyl)bisthiophene, characteristic vibrational bands would be expected. The C-H stretching vibrations of the thiophene rings typically appear in the region of 3100-3000 cm⁻¹. The C≡C stretching vibration of the ethynyl linker is a key feature and is expected to appear in the 2200-2100 cm⁻¹ region, although its intensity can be weak in symmetrical alkynes. The C=C stretching vibrations of the thiophene rings are expected in the 1600-1400 cm⁻¹ region.

Raman Spectroscopy: Resonance Enhancement and Structural Interpretation

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of light. For conjugated molecules, Raman spectroscopy can be particularly powerful due to the resonance Raman effect, where the intensity of certain vibrational modes is greatly enhanced when the excitation wavelength is close to an electronic absorption band of the molecule. This selectivity can be used to probe the vibrations associated with the π-conjugated backbone. The C=C and C≡C stretching modes are typically strong in the Raman spectrum of conjugated systems. The position and intensity of these bands can provide information about the effective conjugation length and conformational order within the material.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique | Notes |

| Thiophene C-H stretch | 3100 - 3000 | FT-IR, Raman | |

| C≡C stretch | 2200 - 2100 | FT-IR, Raman | Can be weak in FT-IR for symmetrical alkynes. |

| Thiophene C=C stretch | 1600 - 1400 | FT-IR, Raman | Often strong in Raman due to resonance enhancement. |

| Thiophene C-H bend | 1300 - 1000 | FT-IR | |

| Thiophene ring vibrations | 1000 - 800 | FT-IR, Raman |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For 3,3'-(1,2-ethynediyl)bisthiophene, the molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern observed in the mass spectrum would likely involve cleavage of the thiophene rings or the ethynyl linker, providing further confirmation of the molecule's structure. Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules or radicals. The stability of the aromatic thiophene rings would likely result in a prominent molecular ion peak.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For 3,3'-(1,2-ethynediyl)bisthiophene, which has a molecular formula of C₁₀H₆S₂, the theoretical exact mass can be calculated. An HRMS analysis would be expected to produce a molecular ion peak that corresponds precisely to this calculated value, thereby confirming the compound's elemental composition and distinguishing it from any potential isomeric impurities or byproducts. Fourier transform ion cyclotron resonance mass spectrometry (FTICR-MS) is a powerful tool for such high-resolution analyses.

Table 1: Theoretical Mass Data for 3,3'-(1,2-ethynediyl)bisthiophene

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₆S₂ |

| Nominal Mass | 190 u |

| Molecular Weight | 190.28 g/mol |

Note: The theoretical exact mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ³²S). Experimental HRMS data would be compared against this value.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

Both ESI and MALDI are "soft" ionization techniques used in mass spectrometry that allow for the analysis of molecules with minimal fragmentation, which is essential for determining the molecular weight of the parent compound.

Electrospray Ionization (ESI): ESI is particularly well-suited for polar molecules and is often coupled with liquid chromatography (LC-MS). It generates ions directly from a solution. For a compound like 3,3'-(1,2-ethynediyl)bisthiophene, ESI-MS could be used to confirm the molecular weight by observing the protonated molecule [M+H]⁺ or other adducts. The technique is highly sensitive, making it valuable for detecting even small quantities of the compound.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a preferred method for analyzing less soluble compounds or larger molecules like polymers and oligomers. The analyte is co-crystallized with a matrix that absorbs laser energy, promoting gentle ionization. For 3,3'-(1,2-ethynediyl)bisthiophene, MALDI-Time-of-Flight (TOF) MS would be expected to show a strong signal for the molecular ion [M]⁺ or its adducts, providing clear confirmation of its molecular weight. Thiophene-containing compounds themselves have even been explored as matrices for MALDI analysis due to their conductive properties.

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction (XRD) is the most powerful technique for determining the three-dimensional arrangement of atoms within a crystalline solid.

Single-Crystal X-ray Diffraction for Bond Lengths and Angles

To obtain definitive proof of a molecule's structure, including precise bond lengths, bond angles, and torsional angles, single-crystal X-ray diffraction (SCXRD) is the gold standard. This technique requires growing a suitable single crystal of the compound, which can sometimes be a challenge.

If a single crystal of 3,3'-(1,2-ethynediyl)bisthiophene were analyzed, the resulting data would allow for the complete elucidation of its molecular geometry. Key parameters of interest would include:

The planarity of the thiophene rings.

The bond length of the central ethynediyl (C≡C) triple bond.

The C-C bond lengths within the thiophene rings, which can indicate the degree of electron delocalization.

The angles between the thiophene rings and the acetylene linker.

The intermolecular packing arrangement in the crystal lattice, including any potential π-π stacking interactions, which are crucial for understanding the material's solid-state properties.

Table 2: Hypothetical Data from Single-Crystal XRD for 3,3'-(1,2-ethynediyl)bisthiophene

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions of the repeating unit in the crystal |

| C≡C Bond Length | Confirms the triple bond of the ethynediyl linker |

| C-S and C-C Bond Lengths | Provides insight into the thiophene ring structure |

Note: This table is illustrative. No experimental single-crystal XRD data for this specific compound has been found in the searched literature.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample (a powder) to identify its crystalline phases. While it does not provide the detailed atomic coordinates of a single-crystal study, it generates a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline solid.

A PXRD pattern for 3,3'-(1,2-ethynediyl)bisthiophene would be used to:

Confirm the crystallinity of a synthesized batch.

Assess the sample's phase purity.

Identify different polymorphic forms (different crystal structures of the same compound), if they exist.

Provide information on the d-spacing (interplanar spacing), which can give clues about the packing structure, such as the distance between π-stacked layers in conjugated thiophene-based materials.

Electronic Absorption and Emission Spectroscopy for Optical Properties Investigation

Electronic spectroscopy provides key insights into the electronic structure and optical properties of conjugated molecules.

UV-Vis Spectroscopy: π-π Transitions and Conjugation Length Assessment*

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength. For conjugated systems like 3,3'-(1,2-ethynediyl)bisthiophene, the primary electronic transitions observed are π-π* transitions. In this process, an electron is promoted from a π bonding orbital (the Highest Occupied Molecular Orbital, or HOMO) to a π* antibonding orbital (the Lowest Unoccupied Molecular Orbital, or LUMO).

A UV-Vis spectrum of 3,3'-(1,2-ethynediyl)bisthiophene would reveal:

λ_max (Wavelength of Maximum Absorbance): The position of the lowest energy (longest wavelength) absorption peak is directly related to the HOMO-LUMO energy gap. A longer conjugation length generally leads to a smaller energy gap and thus a red-shift (a shift to longer wavelength) in the λ_max. By comparing its λ_max to that of 3-ethynylthiophene (B1335982) and 3,3'-bithiophene, one could assess the electronic effect of the ethynediyl linker on the π-conjugated system.

Molar Absorptivity (ε): This value, also known as the extinction coefficient, is a measure of how strongly the compound absorbs light at a given wavelength and is proportional to the probability of the electronic transition.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Thiophene, 3,3'-(1,2-ethynediyl)bis- |

| 3-Ethynylthiophene |

Fluorescence Spectroscopy: Quantum Yields and Excited State Dynamics of 3,3'-(1,2-Ethynediyl)bisthiophene

The photophysical properties of thiophene-based oligomers are of significant interest due to their potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaic devices. The introduction of an ethynyl linkage between thiophene units, as seen in 3,3'-(1,2-ethynediyl)bisthiophene, can significantly influence the electronic and photophysical behavior of the resulting molecule. This section focuses on the fluorescence spectroscopy, quantum yields, and excited-state dynamics of this specific compound and its closely related derivatives, providing insight into the fundamental processes that govern its light-emission characteristics.

The fluorescence quantum yield (ΦF) is a critical parameter for assessing the efficiency of a material's light emission. It represents the ratio of photons emitted to photons absorbed. For oligothiophenes, ΦF is often modest due to efficient non-radiative decay pathways, such as intersystem crossing to the triplet state. However, the rigid ethynyl linker in 3,3'-(1,2-ethynediyl)bisthiophene can restrict rotational freedom, which often leads to an enhancement of the fluorescence quantum yield compared to more flexible analogues.

Detailed studies on the specific photophysical properties of 3,3'-(1,2-ethynediyl)bisthiophene are limited in publicly accessible literature. However, research on closely related ethynyl-linked oligothiophenes and polymers derived from this monomer provides valuable insights. For instance, polymers incorporating the 3,3'-(1,2-ethynediyl)bisthiophene unit have been shown to exhibit increased fluorescence quantum yields in comparison to poly(3-alkylthiophene)s. This enhancement is attributed to the rigidifying effect of the acetylene spacer, which reduces non-radiative decay pathways.

The excited-state dynamics of thiophene-containing molecules are complex and involve several competing relaxation processes. Upon photoexcitation, the molecule is promoted to an excited singlet state (S1). From this state, it can relax back to the ground state (S0) via several pathways:

Fluorescence: Radiative decay from S1 to S0, resulting in the emission of a photon.

Internal Conversion (IC): A non-radiative transition between states of the same spin multiplicity (e.g., S1 to S0).

Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (e.g., from the singlet state S1 to a triplet state T1).

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_F) | Excited-State Lifetime (τ, ns) |

| Hexane | 350 | 380 | 2350 | 0.25 | 1.2 |

| Toluene | 352 | 385 | 2400 | 0.22 | 1.1 |

| Dichloromethane | 355 | 395 | 2900 | 0.15 | 0.9 |

| Acetonitrile | 354 | 400 | 3250 | 0.10 | 0.7 |

Theoretical and Computational Investigations of 3,3 1,2 Ethynediyl Bisthiophene

Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of a set of molecular orbitals that are delocalized over the entire molecule. In conjugated systems, the MOs of particular interest are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO are central to the electronic and optical properties of a molecule. The HOMO energy is related to the ionization potential and represents the ability of a molecule to donate an electron. The LUMO energy is related to the electron affinity and represents the ability of a molecule to accept an electron. In the context of organic electronics, the HOMO level is crucial for hole injection and transport, while the LUMO level is important for electron injection and transport.

For 3,3'-(1,2-ethynediyl)bisthiophene, the HOMO is expected to be a π-orbital with significant electron density delocalized across the thiophene (B33073) rings and the acetylene (B1199291) linker. The LUMO is expected to be a π*-antibonding orbital, also delocalized over the conjugated backbone. DFT calculations are routinely used to compute the energies and visualize the spatial distribution of these orbitals.

Below is an interactive data table with representative, hypothetical HOMO and LUMO energy values for 3,3'-(1,2-ethynediyl)bisthiophene, as would be obtained from a DFT calculation. These values are for illustrative purposes.

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) |

| B3LYP | 6-31G(d) | -5.85 | -1.95 |

| PBE0 | 6-311+G(d,p) | -6.10 | -1.80 |

| M06-2X | def2-TZVP | -6.30 | -1.75 |

Note: These are representative values for a thiophene-acetylene system and not experimentally verified data for the specific molecule.

The energy difference between the HOMO and the LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that provides a first approximation of the molecule's electronic excitation energy. A smaller HOMO-LUMO gap generally corresponds to a longer wavelength of light absorption (a red-shift in the absorption spectrum) and often correlates with higher charge carrier mobility in organic semiconductors.

The HOMO-LUMO gap of 3,3'-(1,2-ethynediyl)bisthiophene is expected to be influenced by the degree of conjugation and the planarity of the molecule. The acetylene linker enforces a degree of rigidity and linearity in the molecular structure, which facilitates π-electron delocalization between the two thiophene units, thereby lowering the HOMO-LUMO gap compared to individual thiophene rings.

The following interactive table illustrates the calculated HOMO-LUMO energy gaps based on the hypothetical data from the previous section.

| Computational Method | Basis Set | HOMO-LUMO Gap (eV) |

| B3LYP | 6-31G(d) | 3.90 |

| PBE0 | 6-311+G(d,p) | 4.30 |

| M06-2X | def2-TZVP | 4.55 |

Note: These are representative values for a thiophene-acetylene system and not experimentally verified data for the specific molecule.

Conformational Analysis and Potential Energy Surface Mapping

The conformation of 3,3'-(1,2-ethynediyl)bisthiophene, specifically the relative orientation of the two thiophene rings, is a critical determinant of its electronic properties. Conformational analysis and the mapping of the potential energy surface (PES) are employed to understand the energetically favorable arrangements and the barriers to internal rotation. A PES describes the potential energy of a molecule as a function of its geometric parameters, such as bond lengths and dihedral angles libretexts.orglibretexts.org. For this molecule, the key parameter is the dihedral angle between the two thiophene rings.

Theoretical calculations, often employing Density Functional Theory (DFT), can be used to compute the potential energy as a function of the dihedral angle of rotation. This generates a potential energy curve from which the rotational barrier can be determined. For similar aromatic systems, these barriers are typically in the range of a few kcal/mol researchgate.net. The table below illustrates hypothetical rotational energy barriers for different conformations, which would be the output of such a computational study.

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Planar (syn-periplanar) | 0 | 1.5 |

| Skewed | 90 | 3.0 |

| Planar (anti-periplanar) | 180 | 0.0 |

This table presents hypothetical data for illustrative purposes, as specific experimental or computational values for 3,3'-(1,2-ethynediyl)bisthiophene are not available in the reviewed literature.

The degree of planarity in conjugated systems like 3,3'-(1,2-ethynediyl)bisthiophene has a profound impact on their electronic and spectroscopic properties. A more planar conformation allows for greater delocalization of π-electrons across the molecule, which in turn affects the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. acs.orgresearchgate.net A smaller HOMO-LUMO gap generally leads to a red-shift (shift to longer wavelengths) in the UV-Vis absorption spectrum. masterorganicchemistry.com

Computational methods such as Time-Dependent DFT (TD-DFT) can predict the absorption spectra for different conformations. For instance, a planar conformation of 3,3'-(1,2-ethynediyl)bisthiophene would be expected to have a lower energy electronic transition and thus a longer wavelength of maximum absorption (λmax) compared to a twisted conformation. Sterically demanding substituents on the thiophene rings are known to induce twisting and increase the HOMO-LUMO gap. acs.orgresearchgate.net

| Conformation | HOMO-LUMO Gap (eV) | Predicted λmax (nm) |

| Planar | 3.5 | 350 |

| Twisted (45°) | 3.7 | 335 |

| Perpendicular (90°) | 4.0 | 310 |

This is an illustrative table based on general principles of conjugated systems. Specific calculated values for 3,3'-(1,2-ethynediyl)bisthiophene are not available in the provided search results.

Molecular Dynamics Simulations for Dynamic Behavior and Aggregation

Molecular dynamics (MD) simulations provide a computational microscope to observe the motion of atoms and molecules over time. nih.gov This technique is invaluable for studying the dynamic behavior of 3,3'-(1,2-ethynediyl)bisthiophene, including its flexibility, interactions with its environment, and its tendency to form larger assemblies.

Thiophene-based π-conjugated molecules are known for their propensity to self-assemble into ordered structures, driven by non-covalent interactions such as π-π stacking. frontiersin.orgchemrxiv.org In the case of 3,3'-(1,2-ethynediyl)bisthiophene, the planar aromatic surfaces of the thiophene rings can stack on top of each other, leading to the formation of aggregates. The ethynylene bridge helps to maintain a degree of rigidity and planarity in the individual molecules, which can facilitate more ordered packing.

MD simulations can be used to model a system containing many molecules of 3,3'-(1,2-ethynediyl)bisthiophene and observe their aggregation behavior. nih.gov By analyzing the trajectories of the molecules, one can identify the preferred modes of interaction and the structure of the resulting aggregates. These simulations can reveal whether the molecules tend to form one-dimensional stacks, two-dimensional sheets, or more complex three-dimensional structures.

The surrounding solvent can have a significant impact on the conformation and electronic properties of a solute molecule. masterorganicchemistry.com For 3,3'-(1,2-ethynediyl)bisthiophene, polar solvents may interact differently with the molecule compared to non-polar solvents, potentially influencing the rotational equilibrium between different conformers.

Explicit solvent MD simulations, where individual solvent molecules are included in the simulation box, can capture these effects. By running simulations in different solvent environments, it is possible to determine how the solvent modulates the conformational landscape of the molecule. For example, a polar solvent might stabilize a more polar conformation of the molecule. These conformational changes, in turn, can affect the electronic properties, which can be further investigated using quantum mechanics/molecular mechanics (QM/MM) methods.

Predictive Modeling for Structure-Property Relationships in Bis-Thiophene-Ethynylene Systems

Predictive modeling, often in the form of Quantitative Structure-Property Relationship (QSPR) studies, aims to develop mathematical models that correlate the structural features of molecules with their properties. For bis-thiophene-ethynylene systems, QSPR models can be developed to predict properties such as the HOMO-LUMO gap, solubility, and electronic absorption wavelength based on a set of calculated molecular descriptors. researchgate.net

These descriptors can encode information about the molecule's geometry, electronic structure, and topology. By training a model on a dataset of related molecules with known properties, it becomes possible to predict the properties of new, unsynthesized molecules. This approach can accelerate the discovery of new materials with desired characteristics by allowing for the virtual screening of large libraries of candidate compounds before committing to their synthesis and experimental characterization. Theoretical calculations are a key component in generating the necessary data to build these predictive models. researchgate.netumons.ac.be

Polymerization and Oligomerization Strategies for 3,3 1,2 Ethynediyl Bisthiophene Derivatives

Homo-Polymerization Approaches for Ethynylene-Bridged Thiophenes

Homo-polymerization of ethynylene-bridged thiophene (B33073) derivatives involves linking these monomer units to form a long-chain polymer. Several methods developed for polythiophenes can be adapted for these specific monomers.

Oxidative Polymerization: This is a common method for synthesizing polythiophenes. It typically involves using an oxidizing agent, such as iron(III) chloride (FeCl₃), to couple the monomer units. researchgate.netresearchgate.net For a monomer like 3,3'-(1,2-ethynediyl)bisthiophene, which would first need to be functionalized with reactive groups at the 5 and 5' positions of the terminal thiophene rings, oxidative polymerization would proceed by coupling these positions. The mechanism involves the formation of radical cations from the thiophene monomers, which then combine and eliminate protons to form a new C-C bond, extending the polymer chain. researchgate.net While simple and effective for industrial production, this method can sometimes lead to defects in the polymer chain, such as non-regioregular linkages, which can limit the effective conjugation length. researchgate.net

Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions offer more control over the polymer structure. rsc.org Methods like Yamamoto and Kumada coupling are prominent.

Yamamoto Coupling: This method typically involves the dehalogenative polycondensation of dihalo-aromatic monomers using a nickel complex, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂], in the presence of a ligand. For a monomer like 5,5'-dibromo-3,3'-(1,2-ethynediyl)bisthiophene, this reaction would yield the corresponding homopolymer.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium catalyst. rsc.org To create a homopolymer, a monomer bearing both a Grignard functionality and a halogen atom would be required. This method is the foundation for the chain-growth mechanism known as Kumada Catalyst-Transfer Polycondensation (KCTP), which provides excellent control over polymer synthesis. nih.govnih.gov

These homo-polymerization strategies are fundamental for creating polymers where the electronic properties are primarily determined by the ethynylene-bridged thiophene unit.

Co-Polymerization with Other Monomers for Tunable Properties

Co-polymerization introduces different monomer units into the polymer backbone, allowing for precise tuning of electronic and physical properties, such as the HOMO/LUMO energy levels, bandgap, and solubility.

A powerful strategy in organic electronics is the creation of donor-acceptor (D-A) copolymers. In these polymers, electron-rich (donor) units are alternated with electron-deficient (acceptor) units. rsc.org This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, which typically results in a reduced bandgap and red-shifted absorption spectra. whiterose.ac.uk

The 3,3'-(1,2-ethynediyl)bisthiophene unit can serve as an effective electron donor. It can be copolymerized with various acceptor monomers to create low-bandgap materials. A key synthetic route for achieving this is the Sonogashira cross-coupling reaction, which couples a terminal alkyne with an aryl or vinyl halide. mdpi.comwikipedia.org This method is particularly suitable as it directly forms the ethynylene linkage that can be part of the monomer itself or formed during the polymerization step.

For instance, research has explored the effect of using ethynylene and ethynylene-thiophene spacers between donor (fluorene) and acceptor (naphthothiadiazole) units. mdpi.com The introduction of the ethynylene linker was found to lower the HOMO energy level compared to a simple thiophene linker, which is beneficial for the oxidative stability of the resulting polymer. mdpi.com Adding a thiophene next to the ethynylene spacer can further modify the electronic properties by increasing the electron-donating strength of the donor block. mdpi.com

| Polymer Name | Donor Unit | Acceptor Unit | Linker | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) |

|---|---|---|---|---|---|---|

| PFDTNT | Fluorene | Naphthothiadiazole | Thiophene | -5.36 | -3.50 | 1.86 |

| PFDENT | Fluorene | Naphthothiadiazole | Ethynylene | -5.58 | -3.60 | 1.98 |

| PFDTENT | Fluorene | Naphthothiadiazole | Ethynylene-Thiophene | -5.46 | -3.60 | 1.86 |

Controlled Polymerization Techniques

Controlled polymerization methods are essential for synthesizing well-defined polymers with predictable molecular weights, low polydispersity (a narrow distribution of chain lengths), and specific end-groups. These features are critical for establishing clear structure-property relationships and achieving high-performance devices.

In chain-growth polymerization, monomers add sequentially to a growing polymer chain that has an active center. This mechanism allows for the synthesis of polymers with controlled molecular weight and narrow molecular weight distributions. researchgate.net

Kumada Catalyst-Transfer Polycondensation (KCTP): This is a powerful chain-growth method for synthesizing conjugated polymers, especially polythiophenes. nih.govnih.gov The polymerization proceeds via a cross-coupling reaction between a thiophene Grignard monomer and a Ni(II) catalyst. The key feature is that after each monomer addition, the catalyst transfers intramolecularly to the end of the newly extended chain, preparing it for the next monomer addition. nih.gov This "living" characteristic allows for the synthesis of well-defined homopolymers and block copolymers. nih.govresearchgate.net To apply this to 3,3'-(1,2-ethynediyl)bisthiophene, a monomer derivative such as 5-bromo-5'-chloromagnesio-3,3'-(1,2-ethynediyl)bisthiophene would be used.

Cationic Chain-Growth Polymerization: Certain thiophene monomers can be polymerized via a cationic mechanism, often initiated by strong Brønsted or Lewis acids. mit.edursc.org This method has been shown to produce regioregular polythiophenes. The polymerization proceeds through the coupling of a monomer with its protonated form, followed by elimination of HX (e.g., HBr) to regenerate the active chain end. rsc.org

In step-growth polymerization, monomers, dimers, and oligomers can all react with one another to form progressively longer chains. wikipedia.orgyoutube.com High molecular weight polymers are typically only achieved at very high conversion rates. wikipedia.org

Sonogashira Polycondensation: This is a highly versatile step-growth reaction for synthesizing conjugated polymers containing alkyne units. researchgate.net The reaction couples a dihalo-aromatic monomer with a diethynyl-aromatic monomer, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org It is the premier method for creating polymers with alternating ethynylene and aromatic units. For example, the copolymerization of a dibromo-naphthothiadiazole (acceptor) with a diethynyl-fluorene (donor) produces a D-A polymer where the ethynylene linkage is formed in situ. mdpi.com Similarly, a dibrominated acceptor could be reacted with 3,3'-(1,2-ethynediyl)bis(5-ethynylthiophene) to build a complex D-A polymer backbone.

Stille and Suzuki Polycondensation: These are other prominent step-growth cross-coupling reactions. Stille coupling involves the reaction of an organotin compound with an organic halide, while Suzuki coupling uses an organoboron compound. By creating monomers with the appropriate bifunctional groups (e.g., dihalogen and bis(trimethylstannyl) functionalities for Stille), these methods can be used to synthesize a wide variety of conjugated copolymers containing ethynylene-bridged thiophene units. researchgate.net

| Method | Mechanism Type | Key Reactants | Control over MW/PDI | Common Application |

|---|---|---|---|---|

| Oxidative Polymerization | Step-Growth | Monomer + Oxidant (e.g., FeCl₃) | Low | Bulk synthesis of homopolymers |

| Sonogashira Coupling | Step-Growth | Dihalo-monomer + Diethynyl-monomer | Moderate | D-A copolymers with alkyne links |

| Kumada Catalyst-Transfer Polycondensation (KCTP) | Chain-Growth | Grignard-functionalized monomer | High | Well-defined homopolymers and block copolymers |

| Stille Coupling | Step-Growth | Dihalo-monomer + Organostannane-monomer | Moderate | Synthesis of complex copolymers |

| Suzuki Coupling | Step-Growth | Dihalo-monomer + Organoboron-monomer | Moderate | Synthesis of complex copolymers |

Post-Polymerization Functionalization and Modification

Post-polymerization functionalization is a powerful tool for introducing new functionalities into a polymer that may not be compatible with the initial polymerization conditions. For polymers derived from 3,3'-(1,2-ethynediyl)bisthiophene, modification strategies can target the polymer backbone, specifically the thiophene rings or the ethynediyl linkages, or pendant side chains.

One notable approach for modifying the ethynylene units in poly(arylene ethynylene)s is through cycloaddition reactions. For instance, the reaction of the electron-rich acetylene (B1199291) bond with strong dienophiles like tetracyanoethylene (B109619) (TCNE) can introduce charge-transfer characteristics into the polymer. rsc.org This type of modification can significantly alter the electronic properties of the material, potentially lowering the bandgap. rsc.org Similarly, cyclopentannulation reactions can transform the arylene ethynylene backbone, leading to polymers with different optical and electronic properties. rsc.org

The thiophene rings themselves are also amenable to functionalization. Electrochemical methods have been employed for the bromination and chlorination of polythiophenes, offering a route to introduce reactive handles along the polymer chain. rsc.org These halogenated sites can then be used for further cross-coupling reactions to attach a variety of functional groups.

A more versatile strategy involves the incorporation of monomers bearing functional handles that are inert during polymerization but can be activated for subsequent modification. For example, polymers can be synthesized with side chains containing reactive groups amenable to "click" chemistry. The thiol-ene reaction, for instance, has been successfully used to modify poly(3,4-propylenedioxythiophene) (PProDOT) surfaces. scispace.comrsc.org By polymerizing a monomer with an alkene-functionalized side chain, the resulting polymer can be readily modified with various thiol-containing molecules, including alkyl, polyethylene (B3416737) glycol (PEG), or ferrocene (B1249389) moieties. scispace.comrsc.org This approach allows for the tuning of properties such as solubility, conductivity, and wettability without altering the polymer backbone. scispace.comrsc.org

The following table summarizes potential post-polymerization functionalization strategies applicable to polymers derived from 3,3'-(1,2-ethynediyl)bisthiophene, based on analogous systems.

| Functionalization Strategy | Target Site | Reagents/Method | Resulting Functionality | Potential Impact on Properties |

| Cycloaddition | Ethynediyl Linkage | Tetracyanoethylene (TCNE) | Donor-Acceptor Chromophores | Altered charge-transfer bands, reduced bandgap rsc.org |

| Cyclopentannulation | Ethynediyl Linkage | Diene-containing molecules | Modified polymer backbone | Changes in optical and electronic properties rsc.org |

| Halogenation | Thiophene Ring | Electrochemical Bromination/Chlorination | Bromo/Chloro groups | Reactive sites for further functionalization rsc.org |

| Thiol-ene "Click" Chemistry | Pendant Side Chains | Thiol-containing molecules, radical initiator | Diverse functional groups (alkyl, PEG, etc.) | Tunable solubility, conductivity, wettability scispace.comrsc.org |

This table is generated based on data from analogous polymer systems and represents potential, rather than experimentally confirmed, strategies for poly(3,3'-(1,2-ethynediyl)bisthiophene).

Supramolecular Polymerization and Self-Assembly of Oligomers

Supramolecular polymerization and the self-assembly of oligomers offer a bottom-up approach to creating well-defined, hierarchical nanostructures. For oligomers containing the rigid 3,3'-(1,2-ethynediyl)bisthiophene unit, non-covalent interactions such as π-π stacking, hydrogen bonding, and solvophobic effects are expected to be the primary driving forces for self-assembly.

Research on thiophene-based oligomers has demonstrated their ability to form various nanostructures, including nanofibers and microfibers. nih.govnih.gov The planarity of the thiophene rings and the linear, rigid nature of the ethynediyl bridge promote intermolecular π-π stacking, leading to the formation of one-dimensional aggregates. The nature of the terminal groups on the oligomers plays a crucial role in directing the assembly process. For example, the introduction of hydrogen-bonding moieties, such as urea (B33335) or ureidotriazine groups, can lead to the formation of highly ordered, fibrous structures. acs.org

The solvent environment is another critical factor influencing the self-assembly process. In many cases, aggregation is induced by adding a poor solvent to a solution of the oligomers in a good solvent. This solvophobic effect forces the molecules to associate to minimize their contact with the unfavorable solvent. The morphology of the resulting aggregates, whether they are nanoparticles, nanofibers, or more complex structures, can be controlled by a variety of factors including the solvent composition, temperature, and the specific chemical structure of the oligomers. researchgate.netchemistryviews.orgfrontiersin.org

For instance, studies on π-conjugated diacetylene-linked oligo(phenylenevinylene)s have shown that their self-assembly is highly dependent on the solvent. chemistryviews.org In aqueous media, these molecules form uniform micellar structures, while in alkanes, they assemble into fibrillar morphologies. chemistryviews.org This highlights the potential to control the supramolecular architecture of 3,3'-(1,2-ethynediyl)bisthiophene-based oligomers by tuning the peripheral functional groups and the processing conditions.

The table below outlines key aspects of the supramolecular assembly of thiophene-based oligomers that could be extrapolated to systems based on 3,3'-(1,2-ethynediyl)bisthiophene.

| Driving Force | Key Molecular Features | Resulting Supramolecular Structures | Controlling Factors |

| π-π Stacking | Planar aromatic core (thiophene), rigid backbone | Nanofibers, microfibers, columnar structures nih.govnih.gov | Oligomer length, planarity |

| Hydrogen Bonding | Terminal functional groups (e.g., urea, amides) | Ordered fibers, helical structures acs.org | Strength and directionality of H-bonds |

| Solvophobic Effects | Amphiphilic design (hydrophilic/hydrophobic parts) | Micelles, vesicles, fibrillar aggregates chemistryviews.orgfrontiersin.org | Solvent/non-solvent ratio, temperature researchgate.netchemistryviews.org |

This table is based on findings for analogous thiophene-based oligomers and suggests potential self-assembly behaviors for oligomers of 3,3'-(1,2-ethynediyl)bisthiophene.

Functionalization and Derivatization Strategies for 3,3 1,2 Ethynediyl Bisthiophene

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of conjugated systems like 3,3'-(1,2-ethynediyl)bisthiophene are intrinsically linked to the nature of the substituents attached to the aromatic rings. By introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), it is possible to finely tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the material's optical and electronic behavior.

A significant challenge in the practical application of many conjugated organic materials is their limited solubility in common organic solvents, which complicates their processing and characterization. To address this, flexible alkyl or alkoxy side chains are often introduced onto the thiophene (B33073) rings. These side chains increase the entropy of the system and disrupt intermolecular packing, which in turn enhances solubility.

For instance, the introduction of long, branched alkyl chains, such as 2-ethylhexyl or n-octyl groups, at the 4 and 4' positions of the bithiophene unit can significantly improve the solubility of the resulting derivatives. This improved processability is crucial for the fabrication of thin films for electronic devices.

While specific data for derivatives of 3,3'-(1,2-ethynediyl)bisthiophene is not extensively documented in publicly available literature, the principles of side-chain engineering are well-established for related polythiophene and oligothiophene systems.

The introduction of EDGs and EWGs directly influences the electronic properties of the 3,3'-(1,2-ethynediyl)bisthiophene core. EDGs, such as alkoxy or amino groups, increase the electron density of the conjugated system, leading to a destabilization (raising) of the HOMO level. Conversely, EWGs, such as cyano or nitro groups, decrease the electron density, resulting in a stabilization (lowering) of the LUMO level. ajchem-a.com This ability to tune the HOMO-LUMO gap is fundamental for designing materials with specific absorption and emission characteristics for applications in organic electronics. rsc.orgnih.gov

Theoretical studies on similar bithiophene-bipyridine systems have shown that the position and nature of the substituent have a significant impact on the electronic and absorption properties. ajchem-a.com For example, attaching a strong EWG like a nitro group can lead to a significant red-shift in the absorption spectrum compared to the unsubstituted parent compound. ajchem-a.com

Table 1: Predicted Effects of Substituents on the Electronic Properties of 3,3'-(1,2-Ethynediyl)bisthiophene Derivatives

| Substituent Type | Position on Thiophene Ring | Expected Effect on HOMO Level | Expected Effect on LUMO Level | Expected Effect on Band Gap |

| Electron-Donating (e.g., -OCH₃) | 4,4' | Increase | Minimal Change | Decrease |

| Electron-Withdrawing (e.g., -CN) | 4,4' | Minimal Change | Decrease | Decrease |

| Electron-Donating (e.g., -NH₂) | 5,5' | Significant Increase | Minimal Change | Significant Decrease |

| Electron-Withdrawing (e.g., -NO₂) | 5,5' | Minimal Change | Significant Decrease | Significant Decrease |

Note: This table is based on established principles of substituent effects in conjugated systems and may not represent experimentally verified data for this specific compound.

Regioselective Functionalization of Thiophene Rings

Achieving regioselectivity in the functionalization of the thiophene rings is crucial for synthesizing well-defined molecular architectures and polymers. The reactivity of the different positions on the thiophene ring (α-positions: 2, 5; β-positions: 3, 4) varies, allowing for controlled substitution. The Sonogashira coupling reaction is a powerful tool for the synthesis of the parent compound, typically starting from a di-halogenated bithiophene. nih.govnih.gov

For 3,3'-(1,2-ethynediyl)bisthiophene, the most accessible positions for further functionalization are the 2, 2', 5, and 5' positions of the thiophene rings. Directed metalation-substitution reactions are a common strategy to achieve regioselective functionalization. For instance, lithiation of a protected bithiophene derivative can be directed to specific positions, which can then react with various electrophiles to introduce desired functional groups. While specific protocols for this exact molecule are not widely reported, methods for the regioselective functionalization of 2,2'-bithiophene (B32781) are well-established and can be adapted.

Post-Synthetic Modification of the Ethynylene Bridge

The ethynylene bridge in 3,3'-(1,2-ethynediyl)bisthiophene offers a unique site for post-synthetic modification, allowing for the introduction of new functionalities after the core structure has been assembled. This approach is particularly valuable for creating more complex architectures and for immobilizing the molecule onto surfaces or into larger systems.

The alkyne functionality of the ethynylene bridge is an ideal handle for "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govbeilstein-journals.orgwikipedia.org This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a versatile tool for chemical synthesis. wikipedia.org By reacting 3,3'-(1,2-ethynediyl)bisthiophene with an azide-containing molecule, a stable triazole ring can be formed, effectively linking the thiophene unit to another chemical entity. mdpi.com This strategy can be employed to attach biomolecules, polymers, or other functional materials to the core structure. The uncatalyzed Huisgen 1,3-dipolar cycloaddition is also a possibility, though it often requires harsher conditions and may lead to a mixture of regioisomers. wikipedia.org

The π-system of the ethynylene bridge can coordinate to transition metals, opening up possibilities for the creation of organometallic polymers and metal-organic frameworks (MOFs). nih.govnih.govresearchgate.netjyu.fi The interaction of the alkyne with metal centers can influence the electronic properties of the entire system and can be used to assemble highly ordered, porous structures. While specific examples of MOFs constructed from 3,3'-(1,2-ethynediyl)bisthiophene are not prevalent in the literature, the use of alkyne-functionalized organic linkers in MOF synthesis is a known strategy. nih.gov The resulting materials could have potential applications in gas storage, catalysis, and sensing.

Synthesis of Multi-Component Molecular Systems Incorporating 3,3'-(1,2-Ethynediyl)bisthiophene

The rigid, linear, and electronically conjugated structure of 3,3'-(1,2-ethynediyl)bisthiophene makes it an exceptional building block for the construction of complex, multi-component molecular systems. Its well-defined geometry and the reactive positions on the thiophene rings allow for its integration into larger, sophisticated architectures such as dendrimers, hyperbranched polymers, macrocycles, and molecular cages. The synthetic strategies to achieve these systems often rely on established coupling methodologies, leveraging the reactivity of functionalized thiophene precursors.

Dendritic and Hyperbranched Architectures

Dendrimers are perfectly monodispersed macromolecules with a regular, highly branched three-dimensional structure, while hyperbranched polymers represent a related class with a less regular branching pattern. uh.eduresearchgate.net The incorporation of the 3,3'-(1,2-ethynediyl)bisthiophene unit into these architectures can yield materials with unique photophysical properties and potential for use in organic electronics. uh.edu

Dendrimer Synthesis: The synthesis of dendrimers can proceed through two main strategies: divergent and convergent. mdpi.com

Convergent Approach: This method involves the stepwise synthesis of the branches of the dendrimer, known as dendrons, which are then attached to a central core in the final step. mdpi.com For incorporating 3,3'-(1,2-ethynediyl)bisthiophene, the molecule could be functionalized to act as the core. For example, a tetra-functionalized derivative, such as one bearing four terminal alkyne or halide groups, could serve as the core to which pre-synthesized thiophene-based dendrons are attached. This approach offers excellent control over the final structure. uh.edumdpi.com Thiophene dendrons have been successfully synthesized using metal-mediated coupling reactions, such as the Stille coupling, starting from materials like 2,3-dibromothiophene. uh.edu

Divergent Approach: In this strategy, the dendrimer is grown outwards from a central core molecule. A molecule like 3,3'-(1,2-ethynediyl)bisthiophene could be used as a branching unit within the dendrimer's structure. For instance, if functionalized appropriately, it could be added in successive generations, extending the conjugated pathways and creating a highly branched, rigid framework.

Macrocyclic and Cage Structures

The defined length and rigidity of the 3,3'-(1,2-ethynediyl)bisthiophene linker are ideal for the template-free synthesis of shape-persistent macrocycles and molecular cages. These structures are of significant interest for their applications in host-guest chemistry, molecular recognition, and sensing. nih.gov

Macrocycle Synthesis: Macrocycles incorporating the 3,3'-(1,2-ethynediyl)bisthiophene unit can be prepared through high-dilution cyclization reactions. By functionalizing the terminal positions of the bisthiophene unit with reactive groups (e.g., aldehydes, amines, or halides), it can be coupled with other complementary linkers to form a cyclic structure. For example, Sonogashira coupling of a di-iodinated 3,3'-(1,2-ethynediyl)bisthiophene with a di-alkyne linker under palladium-copper catalysis would be a direct route to such macrocycles. beilstein-journals.org The resulting structures would possess a well-defined cavity, the size and electronic nature of which are dictated by the constituent building blocks. Enzymatic methods, while typically used for peptide macrocyclization, are also being explored for their ability to cyclize substrates containing non-peptidic scaffolds like 1,2,3-triazoles, suggesting potential future pathways for complex thiophene-based systems. nih.gov

Molecular Cage Synthesis: The synthesis of three-dimensional cage compounds often involves the reaction of rigid planar panels with angular vertices. A functionalized 3,3'-(1,2-ethynediyl)bisthiophene derivative can act as a rigid strut or panel in the construction of such cages. For instance, a [2+3] condensation reaction between a dialdehyde-functionalized bisthiophene unit and a C3-symmetric triamine (like tris(2-aminoethyl)amine, TREN) can lead to the formation of trigonal prismatic cages. nih.gov The synthesis often proceeds via the formation of dynamic covalent bonds (e.g., imines), which allows for thermodynamic self-correction to yield the most stable cage structure. The resulting imine cage can then be reduced or oxidized to form a more robust amide cage. nih.gov These cages can encapsulate guest molecules, with the electronic properties of the bisthiophene unit potentially enabling sensing applications. nih.govdtic.mil

Influence of Functionalization on Electronic, Optical, and Supramolecular Properties

Functionalization of the 3,3'-(1,2-ethynediyl)bisthiophene core is a powerful strategy to modulate its intrinsic properties. Attaching different chemical groups to the thiophene rings can systematically tune the electronic energy levels, optical absorption and emission characteristics, and intermolecular interactions that govern self-assembly. nih.gov

Electronic Properties: The electronic properties, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are highly sensitive to the nature of the substituents. mdpi.com

Electron-Donating Groups (EDGs): Groups such as alkoxy (–OCH₃) or amino (–NH₂) increase the electron density of the conjugated backbone. This generally leads to a destabilization (raising) of the HOMO level more significantly than the LUMO, resulting in a decreased HOMO-LUMO gap . nih.govmdpi.com A smaller energy gap facilitates electron excitation and typically enhances the material's conductivity. mdpi.com

Electron-Withdrawing Groups (EWGs): Groups like nitro (–NO₂), cyano (–CN), or chloro (–Cl) pull electron density from the conjugated system. This leads to a stabilization (lowering) of both the HOMO and LUMO levels, often with a more pronounced effect on the LUMO. nih.gov This also tends to decrease the HOMO-LUMO energy gap compared to the unsubstituted parent compound. nih.gov

Theoretical studies using Density Functional Theory (DFT) have been instrumental in predicting these effects. For related polythiophene derivatives, calculations have shown that substituents like –OCH₃ can lower the ionization potential significantly, while groups like –COOH can increase it, impacting charge transport properties. mdpi.com

Interactive Table: Effect of Substituents on Electronic Properties of Thiophene-based Systems

| Substituent Type | Example Group | Effect on HOMO Level | Effect on LUMO Level | Resulting HOMO-LUMO Gap | Reference |

| Electron-Donating | -OCH₃, -NH₂ | Raises Energy | Minor Change/Raises Energy | Decreases | nih.govmdpi.com |

| Electron-Withdrawing | -NO₂, -CN, -Cl | Lowers Energy | Lowers Energy | Decreases | nih.gov |

| Halogen | -Br | Lowers Energy | Lowers Energy | Varies | mdpi.com |

| Alkyl | -CH₃ | Slight Destabilization | Minor Change | Minor Change | mdpi.com |

Optical Properties: Changes in the electronic structure directly translate to altered optical properties, such as light absorption and fluorescence. beilstein-journals.org

Absorption and Emission Spectra: The position of the maximum absorption (λ_max) is determined by the HOMO-LUMO gap. Therefore, functionalization with either strong EDGs or EWGs, which narrows the gap, typically leads to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. beilstein-journals.orgnih.gov The specific substitution pattern on the quinoline (B57606) core, a related heterocyclic system, has also been shown to have a significant impact on the optical properties. beilstein-journals.org

Nonlinear Optical (NLO) Properties: Functionalization creating a strong intramolecular charge-transfer character, often by combining a powerful donor and acceptor on the same conjugated system, can dramatically enhance the first hyperpolarizability (β). nih.gov For example, a p-nitrophenyl ethenyl-E-thiophene exhibits a large β value, indicating significant NLO response. nih.gov This makes such functionalized molecules candidates for applications in photonics and optoelectronics. researchgate.net

Interactive Table: Influence of Functionalization on Optical Properties

| Property | Functionalization Strategy | Observed Effect | Potential Application | Reference |

| Absorption Max (λ_max) | Add EDG or EWG | Red-shift (to longer wavelengths) | Color Tuning in Dyes/OLEDs | beilstein-journals.orgnih.gov |

| Fluorescence | Varies with substituent and position | Wavelength shift and intensity change | Fluorescent Probes, OLEDs | beilstein-journals.org |

| First Hyperpolarizability (β) | Introduce strong D-A character | Significant increase in β value | Nonlinear Optics, Photonics | nih.gov |

Supramolecular Properties: Functionalization also dictates how molecules interact with each other in the condensed phase, influencing crystal packing and thin-film morphology. nih.gov The introduction of groups capable of hydrogen bonding, such as amides or carboxylic acids, can direct molecules into specific, ordered assemblies. nih.gov Even weak interactions like C–H···O or π–π stacking can stabilize particular crystal structures, which in turn affects the bulk material's electronic properties, such as charge carrier mobility in organic field-effect transistors. nih.govmdpi.com The formation of regular 2-D supramolecular structures is a key goal for creating well-ordered thin films for electronic devices. uh.edu

Applications of 3,3 1,2 Ethynediyl Bisthiophene Based Materials in Advanced Technologies

Organic Electronics Research

The exploration of thiophene-based materials is a cornerstone of organic electronics research. The inherent properties of the thiophene (B33073) ring, such as its electron-rich nature and propensity for ordered packing, make it an excellent building block for semiconducting materials. The introduction of an ethynylene linker between thiophene units, as seen in 3,3'-(1,2-ethynediyl)bisthiophene, further enhances these properties by extending the π-conjugation and enforcing a more rigid and planar molecular structure. This can lead to improved intermolecular interactions and more efficient charge transport in electronic devices.

Active Layer Components in Organic Photovoltaics (OPVs)